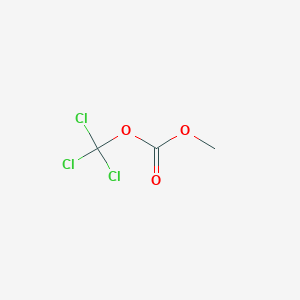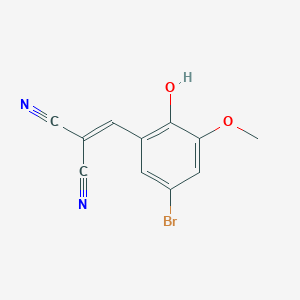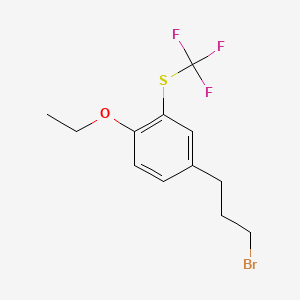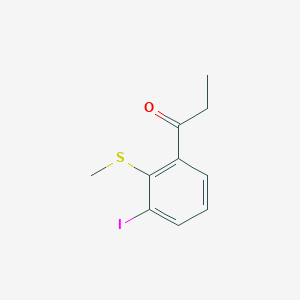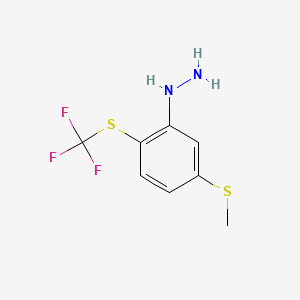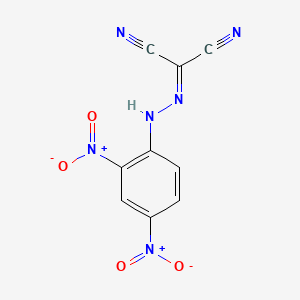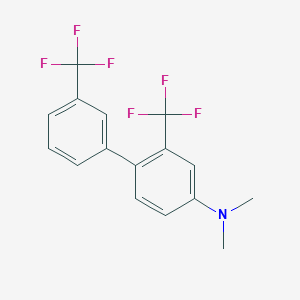
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine typically involves multiple steps. One common method includes the reaction of 4,4’-diamino-2,2’-bis(trifluoromethyl)biphenyl with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and solvent composition to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- 4,4’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
Uniqueness
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine is unique due to the specific positioning of the trifluoromethyl groups, which significantly impacts its chemical reactivity and binding properties. This distinct structure makes it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C16H13F6N |
|---|---|
Peso molecular |
333.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)12-6-7-13(14(9-12)16(20,21)22)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3 |
Clave InChI |
RZVJICAQUQIXOU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



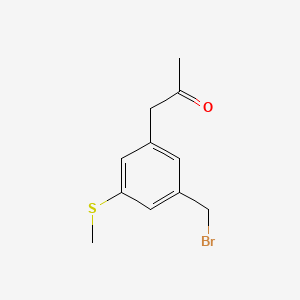
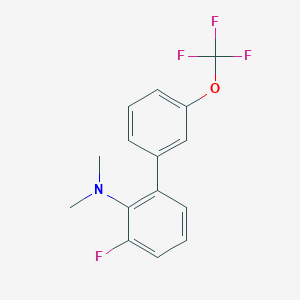
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
